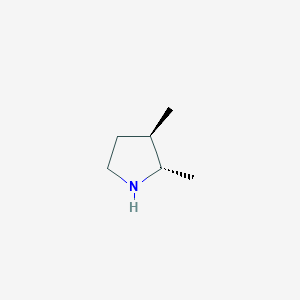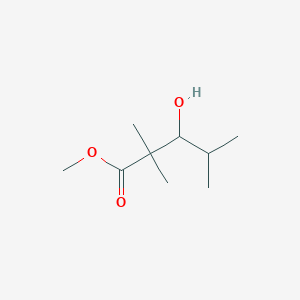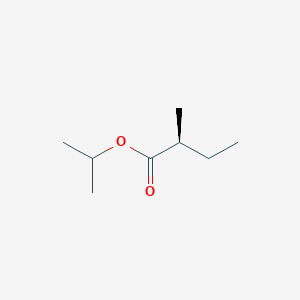
Propan-2-yl (2S)-2-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl (2S)-2-methylbutanoate is an organic compound that belongs to the ester class of chemicals. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its unique structure, which includes a propan-2-yl group attached to a (2S)-2-methylbutanoate moiety. The compound’s stereochemistry is significant as it influences its reactivity and interactions with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propan-2-yl (2S)-2-methylbutanoate can be synthesized through esterification reactions. One common method involves the reaction of (2S)-2-methylbutanoic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification reaction under milder conditions, reducing the need for harsh chemicals and high temperatures .
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl (2S)-2-methylbutanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding alcohol (isopropanol) and acid ((2S)-2-methylbutanoic acid).
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products Formed
Hydrolysis: Isopropanol and (2S)-2-methylbutanoic acid.
Reduction: Isopropanol and (2S)-2-methylbutanol.
Transesterification: New ester and alcohol depending on the reactants used.
Applications De Recherche Scientifique
Propan-2-yl (2S)-2-methylbutanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a flavoring agent in food science.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of Propan-2-yl (2S)-2-methylbutanoate primarily involves its interaction with enzymes and other biological molecules. In esterification reactions, the compound acts as a substrate for esterases, which catalyze the hydrolysis of the ester bond. The stereochemistry of the compound plays a crucial role in its binding affinity and reactivity with these enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propan-2-yl (2S)-2-aminopropanoate: Similar in structure but contains an amino group instead of a carboxyl group.
Propan-2-yl (2S,3S)-2-amino-3-methylpentanoate: Contains an additional methyl group and an amino group.
Uniqueness
Propan-2-yl (2S)-2-methylbutanoate is unique due to its specific ester structure and stereochemistry, which influence its reactivity and interactions with other molecules. Its pleasant aroma also makes it particularly valuable in the flavor and fragrance industry .
Propriétés
Numéro CAS |
72487-17-3 |
|---|---|
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
propan-2-yl (2S)-2-methylbutanoate |
InChI |
InChI=1S/C8H16O2/c1-5-7(4)8(9)10-6(2)3/h6-7H,5H2,1-4H3/t7-/m0/s1 |
Clé InChI |
DIRDKDDFAMNBNY-ZETCQYMHSA-N |
SMILES isomérique |
CC[C@H](C)C(=O)OC(C)C |
SMILES canonique |
CCC(C)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


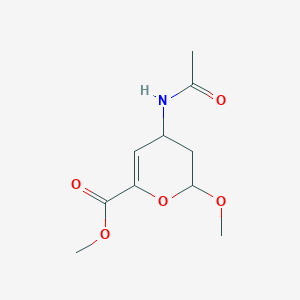
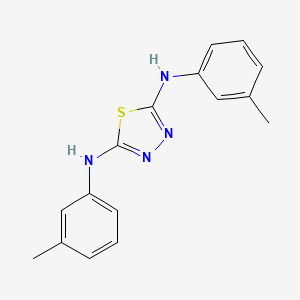
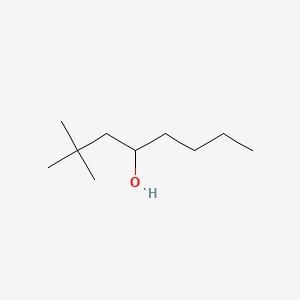

phosphanium chloride](/img/structure/B14463232.png)

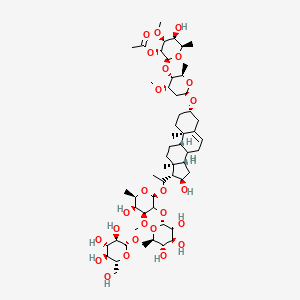
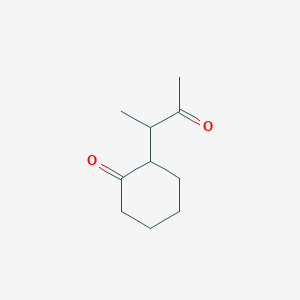
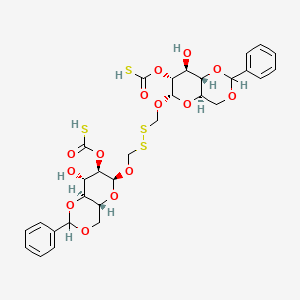
phosphanium bromide](/img/structure/B14463267.png)

